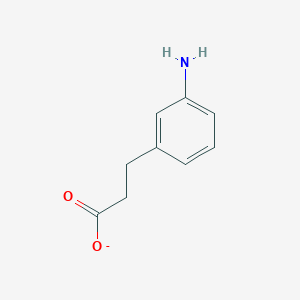

3-(3-Aminophenyl)propanoate

描述

3-(3-Aminophenyl)propanoate is an aromatic propanoate ester characterized by an amino group (-NH₂) at the meta position of the phenyl ring. Its chemical structure comprises a three-carbon propanoate backbone esterified to a 3-aminophenyl group. Key derivatives include ethyl this compound (CAS 233-119-3), synthesized via hydrazinolysis and nucleophilic addition reactions , and methyl this compound derivatives, which are intermediates in drug discovery . Its NMR spectral data (¹H and ¹³C) confirm structural integrity, with characteristic signals for the aromatic amino group and ester functionalities .

属性

IUPAC Name |

3-(3-aminophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHFVSXLYOBZKD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988731 | |

| Record name | 3-(3-Aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68969-82-4 | |

| Record name | 3-(3-Aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

3-(3-Aminophenyl)propanoate can be synthesized through the reduction of ethyl 3-(3-nitrophenyl)acrylate. The process involves the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas (H2) as the reducing agent. The reaction is typically carried out in methanol (MeOH) or ethanol (EtOH) at room temperature under a hydrogen atmosphere. The reaction conditions are as follows:

Reaction Time: 2-12 hours

Temperature: Room temperature

Catalyst: Pd/C

Solvent: MeOH or EtOH

Yield: Up to 89%

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The key steps involve the catalytic hydrogenation of ethyl 3-(3-nitrophenyl)acrylate, followed by purification and isolation of the desired product.

化学反应分析

Types of Reactions

3-(3-Aminophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group in the precursor compound is reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

Reduction: Pd/C and H2 in MeOH or EtOH.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Reduction: this compound

Substitution: Substituted derivatives of this compound

Oxidation: Oxidized derivatives of this compound

科学研究应用

3-(3-Aminophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and fine chemicals

作用机制

The mechanism of action of 3-(3-Aminophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally similar compounds differ in substituent type, position, and ester groups. Below is a comparative analysis:

Physicochemical Properties

- Melting Points: Methyl 3-(4-nitrophenyl)propanoate (73–74°C) vs. methyl 3-(4-methylphenyl)propanoate (35–36°C) , illustrating nitro groups increase crystallinity.

- Solubility: Ethyl this compound is oil-soluble , whereas hydroxylated analogues (e.g., 3-(2-hydroxyphenyl)-propanoate) exhibit polar characteristics impacting bioavailability .

生物活性

3-(3-Aminophenyl)propanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It consists of a propanoate group attached to a phenyl ring substituted with an amino group at the meta position. This structural arrangement allows for various chemical interactions that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with biological molecules. The amino group enhances its reactivity, making it capable of engaging with various enzymes and receptors, potentially influencing their functions.

Key Interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with polar biological molecules, facilitating interactions that may lead to significant biological effects.

- Metabolic Transformations : The compound may undergo metabolic changes that yield active metabolites, contributing to its biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in developing antimicrobial agents.

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound, with studies indicating potential efficacy against certain cancer cell lines.

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods, including reduction reactions involving palladium on carbon as a catalyst. This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex organic molecules.

Synthesis Method:

- Reduction Process : Ethyl 3-(3-nitrophenyl)acrylate can be reduced using palladium on carbon (Pd/C) in methanol or ethanol under hydrogen atmosphere, yielding up to 89% of the target compound .

Case Studies and Research Findings

- Antimicrobial Study : A study investigating the antimicrobial properties of this compound demonstrated effective inhibition against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.

- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through caspase activation pathways. This finding highlights its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。